2-Methyl-1H-indole-4-carboxylic acid hemioxalate
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Overview
Description
2-Methyl-1H-indole-4-carboxylic acid hemioxalate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-indole-4-carboxylic acid hemioxalate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction provides the desired indole derivative in good yield. Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale organic synthesis techniques, including the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis . These methods allow for efficient and high-yield production of the desired compounds.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-indole-4-carboxylic acid hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Methyl-1H-indole-4-carboxylic acid hemioxalate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-1H-indole-4-carboxylic acid hemioxalate involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors, exerting its effects through various biochemical pathways . For example, it may interact with enzymes or receptors involved in cell signaling, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-1H-indole-4-carboxylic acid hemioxalate include:
- Indole-3-acetic acid
- Indole-2-carboxylic acid
- 2-Methyl-1H-indole-3-carboxylate
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H20N2O8 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-methyl-1H-indole-4-carboxylic acid;oxalic acid |
InChI |
InChI=1S/2C10H9NO2.C2H2O4/c2*1-6-5-8-7(10(12)13)3-2-4-9(8)11-6;3-1(4)2(5)6/h2*2-5,11H,1H3,(H,12,13);(H,3,4)(H,5,6) |
InChI Key |
JKGZKPVTJBCTIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N1)C(=O)O.CC1=CC2=C(C=CC=C2N1)C(=O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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